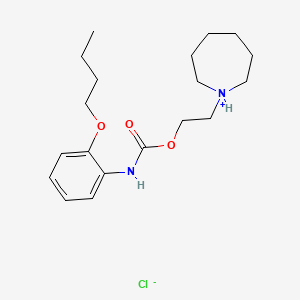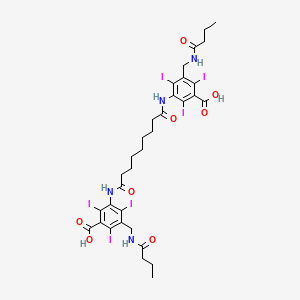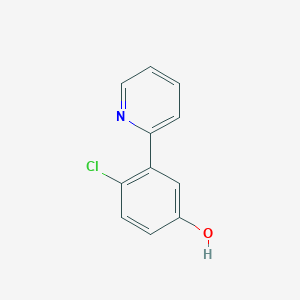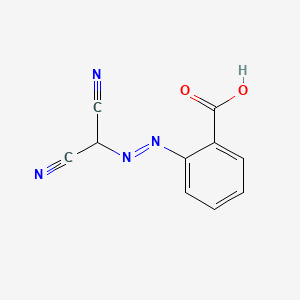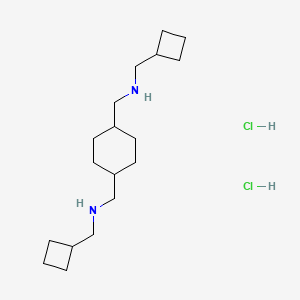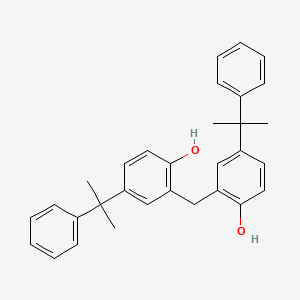
Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] is a complex organic compound known for its unique chemical structure and properties. It is widely used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its stability.
Industry: Utilized as an additive in plastics, rubber, and adhesives to enhance their properties.
Mécanisme D'action
The mechanism by which Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] exerts its effects involves the interaction with free radicals, thereby preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them and preventing further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
- Phenol, 4-(1-methyl-1-phenylethyl)-
Uniqueness
Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
71113-22-9 |
|---|---|
Formule moléculaire |
C31H32O2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-[[2-hydroxy-5-(2-phenylpropan-2-yl)phenyl]methyl]-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C31H32O2/c1-30(2,24-11-7-5-8-12-24)26-15-17-28(32)22(20-26)19-23-21-27(16-18-29(23)33)31(3,4)25-13-9-6-10-14-25/h5-18,20-21,32-33H,19H2,1-4H3 |
Clé InChI |
FXSDWJLBJPYRKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)C(C)(C)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
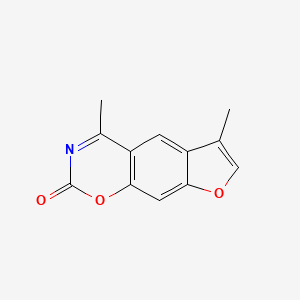
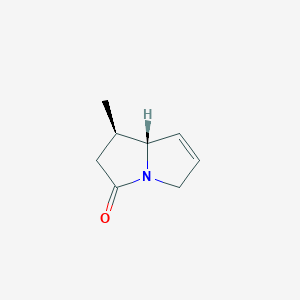
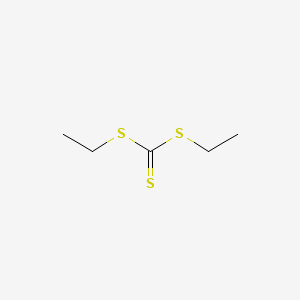
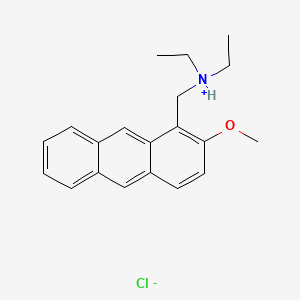
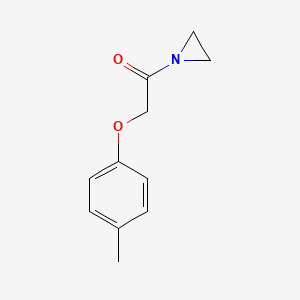
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
